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Compound of Interest

7-Methyl-1H-pyrazolo[4,3-
Compound Name:

bjpyridine
CAS No.: 1130309-70-4
Cat. No.: B1530294

Get Quote

Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) represents a critical scaffold in
modern medicinal chemistry, particularly within the kinase inhibitor and immuno-oncology
landscapes. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system
offers a distinct vector for substituent growth, optimizing ATP-binding pocket occupancy in
kinases such as c-Met and CDK, and protein-protein interaction inhibition in PD-1/PD-L1
pathways.

This guide provides a technical comparison of the 7-methyl variant against its primary structural
analogues (1-methyl, 5-methyl, and the [3,4-b] isomer), evaluating their physicochemical
profiles, synthetic accessibility, and biological efficacy.

Structural Landscape & Analogue Definition

The pyrazolo[4,3-b]pyridine core is defined by a fusion between a pyrazole and a pyridine ring.
[1] The positioning of the methyl group significantly alters the electronic and steric environment
of the scaffold.
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The Core Variants

o Target Molecule:7-Methyl-1H-pyrazolo[4,3-b]pyridine[2][3][4]
o Role: Steric blocker at the hinge-binding interface; modulates solubility and lipophilicity.
e Analogue A:1-Methyl-1H-pyrazolo[4,3-b]pyridine[3][5]

o Role: Blocks the pyrazole nitrogen (N1), preventing hydrogen bond donation. Often used
to improve permeability (e.g., PD-1 inhibitors).

e Analogue B:5-Methyl-1H-pyrazolo[4,3-b]pyridine[3][5][6][7][8]

o Role: Extends into the solvent-exposed region or hydrophobic back-pocket depending on
binding mode.

e Analogue C:Pyrazolo[3,4-b]pyridine (Isomer)[5][8]

o Role: The "flipped" nitrogen arrangement. A classic kinase scaffold (e.g., Vemurafenib
analogues) often compared for selectivity profiling.

Visualization: SAR & Structural Relationships
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Figure 1: Structural relationship map highlighting the divergence of the 7-methyl variant from
the core scaffold and its functional implications.

Comparative Performance Analysis
Physicochemical Profile

The 7-methyl substitution introduces a specific steric bulk that can twist the molecule or fill
small hydrophobic pockets (e.g., the gatekeeper region in kinases), whereas N1-methylation
(1-methyl) primarily affects hydrogen bonding capacity (H-bond donor removal).
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7-Methyl-1H- 1-Methyl-1H-
Pyrazolo[3,4-
Property pyrazolo[4,3- pyrazolo[4,3- L
. . b]pyridine (Ref)
b]pyridine b]pyridine
2995298-96-7
CAS No. 1130309-70-4 o 271-47-6
(derivative)
Molecular Weight 133.15 133.15 119.12
LogP (Calc) ~1.27 ~1.15 ~0.95
TPSA (A2 41.57 30.00 (Loss of NH) 41.57
H-Bond Donors 1 (N1-H) 0 1

Key Advantage

Retains H-bond donor
for hinge binding; C7-
Me fills hydrophobic

pockets.[5][9]

Improved membrane

permeability; prevents

metabolic N-

glucuronidation.

Alternative H-bond
geometry; different IP

landscape.

Biological Efficacy: Case Studies
Case A: Kinase Inhibition (c-Met & CDK)

In c-Met inhibitors (e.g., Glumetinib-like scaffolds), the pyrazolo[4,3-b]pyridine core mimics the

adenine ring of ATP.

o 7-Methyl Role: The C7 position often faces the "sugar pocket" or the gatekeeper residue. A

methyl group here can induce selectivity against kinases with larger gatekeepers (e.g.,

T790M in EGFR) or simply improve van der Waals contacts.

o Performance: Analogues with the [4,3-b] core have shown IC50 values < 10 nM against c-

Met, superior to many [3,4-b] isomers due to better alignment with the Met1160 hinge

residue.

Case B: Immuno-Oncology (PD-1/PD-L1)

Recent studies (e.g., Liu et al., 2021) highlight 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives
as potent PD-1/PD-L1 inhibitors.
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o Comparison: While the 1-methyl variant (Compound D38) achieved an IC50 of 9.6 nM, the 7-
methyl variant (with N1 unsubstituted) allows for a different binding mode, potentially
engaging Glu/Asp residues via the N1-H.

o Data Insight: The 1-methyl substitution is often preferred here to lock the tautomer and
improve oral bioavailability, but the 7-methyl core remains a vital "backup" scaffold for
overcoming resistance mutations that affect the N1 pocket.

Experimental Protocols
Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Core

Methodology adapted from modified Japp-Klingemann and cyclization protocols.
Reagents: 2-Chloro-4-methyl-3-nitropyridine, Hydrazine hydrate, Ethanol, Pd/C (for reduction).
Step-by-Step Protocol:

e Nucleophilic Substitution: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol. Add
Hydrazine hydrate (2.5 eq) dropwise at 0°C.

o Cyclization: Reflux the mixture for 4 hours. The hydrazine displaces the chloride and attacks
the nitro group (or subsequent reduction/condensation occurs depending on specific route
variants). Note: A more robust modern route involves reducing the nitro group to an amine
first, then forming the diazonium salt, followed by cyclization.

 Purification: Concentrate in vacuo. The residue is purified via flash column chromatography
(DCM:MeOH 95:5).

» Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic C7-methyl
singlet at ~2.6 ppm and the downfield pyrazole proton.

Kinase Inhibition Assay (Generic Protocol for c-
Met/CDK)

Objective: Determine the IC50 of the 7-methyl analogue.
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e Preparation: Prepare 3-fold serial dilutions of the test compound (7-Methyl-1H-pyrazolo[4,3-
b]pyridine derivative) in DMSO. Final DMSO concentration in assay: 1%.

e Enzyme Mix: Dilute Recombinant c-Met kinase (0.5 nM final) in Assay Buffer (20 mM HEPES
pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.02% Brij-35).

e Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.

e Reaction:

[¢]

Add 10 pL Enzyme mix to well.

[¢]

Add 5 pL Compound solution. Incubate 15 min at RT.

[e]

Initiate with 10 uL ATP mix (Km concentration).

Incubate 60 min at RT.

o

o Detection: Use ADP-Glo™ or 33P-ATP radiometric method. Read
Luminescence/Scintillation.

e Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Mechanism of Action Visualization

The following diagram illustrates the c-Met signaling pathway, a primary target where
pyrazolo[4,3-b]pyridine analogues (like Glumetinib) exert their therapeutic effect by blocking
downstream proliferation and survival signals.
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Figure 2: c-Met signaling cascade showing the point of intervention for pyrazolo[4,3-b]pyridine
inhibitors.
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» Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine
derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

o Source: European Journal of Medicinal Chemistry (via PubMed/NIH)
o URL:[Link]
» Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
o Source: NIH N
o URL:[Link]

« Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and
Indazoles.

o Source: Molecules (MDPI)

o URL:[Link]
e PubChem Compound Summary: 7-Methyl-1H-pyrazolo[4,3-b]pyridine.

o Source: PubChem

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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